molecular formula C12H13O5- B107795 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester CAS No. 63317-89-5

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester

Cat. No.: B107795
CAS No.: 63317-89-5
M. Wt: 237.23 g/mol
InChI Key: QOBMQTZOKFYGNH-UHFFFAOYSA-M
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Description

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as mono(4-hydroxybutyl) terephthalate, is a chemical compound with the molecular formula C12H14O5. It is a derivative of terephthalic acid and is used in various industrial and scientific applications. This compound is known for its role in the production of poly(butylene terephthalate), a thermoplastic engineering polymer, and its potential use in the biodegradation of aliphatic-aromatic copolyesters .

Mechanism of Action

Target of Action

The primary target of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is the production of poly (butylene terephthalate) . This compound is a thermoplastic engineering polymer .

Mode of Action

The compound interacts with its targets by serving as a monomer in the production of poly (butylene terephthalate). The resulting changes include the formation of a polymer that has applications in various industries due to its desirable properties such as high strength, electrical insulation, and chemical resistance .

Biochemical Pathways

The compound affects the biochemical pathway involved in the production of poly (butylene terephthalate). The downstream effects of this pathway include the creation of a versatile material used in manufacturing sectors such as automotive, electrical, and consumer goods .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the synthesis of poly (butylene terephthalate). This polymer has a wide range of applications due to its excellent mechanical and electrical properties .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature should be dry and at room temperature to maintain its stability . Furthermore, the compound’s efficacy in producing poly (butylene terephthalate) may be influenced by factors such as temperature and pressure during the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be synthesized through the esterification of terephthalic acid with 4-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester has several scientific research applications, including:

    Polymer Synthesis: It is used in the production of poly(butylene terephthalate), a thermoplastic engineering polymer with applications in automotive, electronics, and packaging industries.

    Biodegradation Studies: The compound is studied for its potential in the biodegradation of aliphatic-aromatic copolyesters, contributing to the development of environmentally friendly materials.

    Drug Delivery Systems: Its unique properties make it suitable for use in drug delivery systems, where it can be used to modify the surface properties of drug carriers.

    Surface Modification: It is used in surface modification techniques to enhance the properties of materials, such as improving hydrophilicity or adhesion

Comparison with Similar Compounds

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific application in the production of poly(butylene terephthalate) and its potential for biodegradation studies, which distinguishes it from other benzenedicarboxylic acid derivatives .

Properties

IUPAC Name

4-(4-hydroxybutoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBMQTZOKFYGNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13O5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622185
Record name 4-[(4-Hydroxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63317-89-5
Record name 4-[(4-Hydroxybutoxy)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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